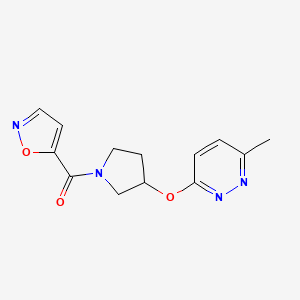

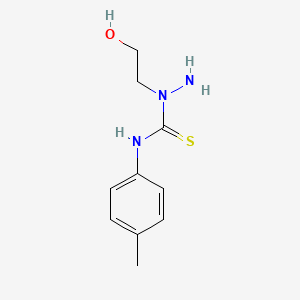

![molecular formula C15H10Cl3N3 B2774254 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-92-0](/img/structure/B2774254.png)

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

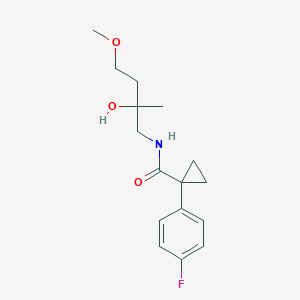

“7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine” is a chemical compound with the molecular formula C15H10Cl3N3 . It has a molecular weight of 338.62 .

Synthesis Analysis

While specific synthesis methods for “7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine” were not found, quinazolinone derivatives, which this compound is a part of, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .Aplicaciones Científicas De Investigación

- Application : Researchers have investigated the cytotoxic effects of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine against cancer cell lines. Its ability to inhibit cell growth and induce apoptosis makes it a candidate for further study in cancer therapy .

- Application : Scientists have evaluated the compound’s efficacy against bacteria, fungi, and other pathogens. It may serve as a lead compound for developing new antimicrobial agents .

- Application : 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine has demonstrated inhibitory activity against α-glucosidase. This suggests its potential as an antidiabetic agent .

- Application : Researchers have investigated whether this compound can protect neurons from oxidative stress, inflammation, or other neurodegenerative factors. Its ability to modulate neuronal function warrants further investigation .

- Application : Studies have examined the anti-inflammatory effects of 7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine. It may interfere with inflammatory pathways, making it relevant for conditions like arthritis or inflammatory bowel disease .

- Application : Researchers have conducted molecular docking studies to explore potential protein targets for this quinazolinone derivative. Identifying its interactions with relevant proteins aids drug discovery .

Anticancer Properties

Antimicrobial Activity

α-Glucosidase Inhibition

Neuroprotective Effects

Anti-Inflammatory Activity

Molecular Docking Studies

Mecanismo De Acción

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been particularly effective against Pseudomonas aeruginosa, a bacterium that plays a significant role in various infections .

Mode of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations, suggesting that the compounds may interfere with the quorum sensing system of the bacteria .

Biochemical Pathways

They also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, they impede the twitching motility of Pseudomonas aeruginosa cells, a trait that enhances the pathogenicity and invasion potential of the cells .

Result of Action

Related quinazolinone derivatives have been found to exhibit antimicrobial activity, particularly againstPseudomonas aeruginosa . They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth .

Action Environment

Pseudomonas aeruginosa. They inhibit biofilm formation and decrease other virulence factors at low concentrations without affecting bacterial growth

Propiedades

IUPAC Name |

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3N3/c16-10-2-1-9(13(18)5-10)7-19-15-12-4-3-11(17)6-14(12)20-8-21-15/h1-6,8H,7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYBZGPHCHJODA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)

![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)